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This technical guide provides an in-depth analysis of the spectroscopic data for 2-methoxy-
carbanilide (also known as 1-(2-methoxyphenyl)-3-phenylurea), a compound of interest in
pharmaceutical and chemical research. This document is intended for researchers, scientists,
and drug development professionals, offering a comprehensive overview of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with
experimental protocols and detailed spectral interpretation.

Introduction

2-Methoxy-carbanilide (C14H14N202) is a disubstituted urea derivative with a molecular weight
of 242.27 g/mol .[1] Its structural elucidation and purity assessment are critical for its
application in various scientific fields. Spectroscopic techniques provide a powerful and non-
destructive means to achieve this, offering detailed insights into the molecular structure and
bonding. This guide will delve into the *H NMR, 3C NMR, FT-IR, and MS data, providing a
holistic understanding of the molecule's spectroscopic signature.

Molecular Structure
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The structural formula of 2-methoxy-carbanilide is presented below. The unique arrangement of
the methoxy group on one of the phenyl rings introduces asymmetry, which is reflected in its
spectroscopic data.

Caption: Molecular structure of 2-methoxy-carbanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework
of organic molecules.

'H NMR Spectroscopy

The H NMR spectrum provides information about the chemical environment and connectivity
of hydrogen atoms in the molecule.

Table 1: *H NMR Data for 2-Methoxy-carbanilide

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

_ Aromatic protons
~8.2-7.0 Multiplet 9H

(CsHs and CsHa4)

~8.0 Singlet 1H N-H (amide)
~7.8 Singlet 1H N-H (amide)
~3.9 Singlet 3H O-CHs (methoxy)

Note:The exact chemical shifts and multiplicities can vary slightly depending on the solvent and
concentration. The data presented is a generalized interpretation based on typical values for
such functional groups.

A standard protocol for acquiring a *H NMR spectrum of a solid sample like 2-methoxy-
carbanilide is as follows:

o Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs) in a clean, dry 5 mm NMR tube.[2][3] The use
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of a deuterated solvent is crucial to avoid large solvent signals that would obscure the
analyte's signals.[2]

 Instrumentation: The spectrum can be acquired on a standard NMR spectrometer, such as a
Bruker AC-300, operating at a proton frequency of 300 MHz.

o Data Acquisition:
o Insert the sample into the magnet.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

o Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are
sufficient for a sample of this concentration.

» Data Processing:

o

Apply a Fourier transform to the free induction decay (FID).

[¢]

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak as a reference.

[e]

Integrate the signals to determine the relative number of protons.
The H NMR spectrum of 2-methoxy-carbanilide is characterized by several key regions:

o Aromatic Region (& 7.0-8.2 ppm): The nine protons on the two phenyl rings will appear as a
complex multiplet in this region. The substitution pattern on both rings leads to overlapping
signals.

e Amide Protons (6 ~7.8 and ~8.0 ppm): The two N-H protons of the urea linkage are expected
to appear as broad singlets. Their chemical shift can be highly dependent on solvent,
concentration, and temperature due to hydrogen bonding.

o Methoxy Protons (6 ~3.9 ppm): The three protons of the methoxy group are chemically
equivalent and not coupled to any other protons, thus they appear as a sharp singlet.
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Experimental Workflow
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Caption: General workflow for NMR spectroscopy.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: 13C NMR Data for 2-Methoxy-carbanilide

Chemical Shift (d) ppm Assignment
~155 C=0 (urea)
~148 C-O (aromatic)
~140 C-N (aromatic)
~129 Aromatic CH
~123 Aromatic CH
~121 Aromatic CH
~120 Aromatic CH
~118 Aromatic CH
~111 Aromatic CH
~56 O-CHs (methoxy)

Note:The chemical shifts are approximate and based on typical values for these functional
groups.
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The protocol for 33C NMR is similar to that for tH NMR, with a few key differences:

o Sample Preparation: A higher concentration of the sample (50-100 mg) is generally required
due to the lower natural abundance of the 13C isotope.[3]

o Data Acquisition: A larger number of scans (typically several hundred to thousands) is
necessary to obtain a good signal-to-noise ratio. Proton decoupling is employed to simplify
the spectrum and enhance the signal.

The 3C NMR spectrum provides complementary information to the *H NMR:

e Carbonyl Carbon (& ~155 ppm): The urea carbonyl carbon is significantly deshielded and
appears at a low field.

e Aromatic Carbons (0 ~111-148 ppm): The twelve aromatic carbons will give rise to several
signals in this region. The carbon attached to the oxygen of the methoxy group is the most
deshielded among the aromatic carbons. The carbons attached to the nitrogen atoms are
also deshielded.

o Methoxy Carbon (& ~56 ppm): The carbon of the methoxy group appears at a characteristic
upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: FT-IR Data for 2-Methoxy-carbanilide
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Wavenumber (cm~?) Intensity Assignment

~3300 Strong, broad N-H stretching (amide)

~3050 Medium C-H stretching (aromatic)

2950 Medium C-H stretching (aliphatic, -
OCHs)

~1650 Strong C=0 stretching (Amide | band)

~1590, 1490 Medium-Strong C=C stretching (aromatic)

~1550 Strong N-H bending (Amide Il band)

~1240 Strong C-O stretching (aryl ether)

C-H out-of-plane bending
~750 Strong )
(aromatic)

For a solid sample like 2-methoxy-carbanilide, the KBr pellet method is a common technique:[4]
e Sample Preparation:

o Grind 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr)
powder using an agate mortar and pestle.[4]

o Place the mixture into a pellet die and apply pressure using a hydraulic press to form a
transparent pellet.[4]

o Data Acquisition:
o Obtain a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.
o The final spectrum is the ratio of the sample spectrum to the background spectrum.

An alternative is the thin solid film method where the sample is dissolved in a volatile solvent, a
drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to
evaporate.[5]
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The key absorption bands in the FT-IR spectrum of 2-methoxy-carbanilide confirm the
presence of its characteristic functional groups:

e N-H Stretching: The broad band around 3300 cm~1 is characteristic of the N-H stretching
vibrations of the amide groups, with the broadening due to hydrogen bonding.

e C-H Stretching: The bands above 3000 cm~?* are due to the C-H stretching of the aromatic
rings, while the bands just below 3000 cm~1 correspond to the C-H stretching of the methoxy

group.

e Amide | Band: The strong absorption around 1650 cm~1 is the Amide | band, which is
primarily due to the C=0 stretching vibration of the urea.

o Amide Il Band: The strong band around 1550 cm~1 is the Amide Il band, which arises from a
combination of N-H bending and C-N stretching vibrations.

o Aromatic C=C Stretching: The absorptions in the 1600-1450 cm~! region are characteristic of
the carbon-carbon stretching vibrations within the aromatic rings.

e C-O Stretching: The strong band around 1240 cm~1 is indicative of the asymmetric C-O-C
stretching of the aryl ether (methoxy group).

e Aromatic C-H Bending: The strong absorption around 750 cm~1 is due to the out-of-plane C-
H bending of the substituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
Electron lonization (EI) is a common method for the analysis of small organic molecules.[6][7]

Table 4: Mass Spectrometry Data for 2-Methoxy-carbanilide
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miz Interpretation

242 Molecular ion [M]*

149 [CeHsN20]*

123 [C7H7N20]*

119 [C7HsN20]*

93 [CeHsNH2]* (Aniline)
77 [CeHs]* (Phenyl cation)

A general procedure for EI-MS is as follows:

Sample Introduction: The sample is introduced into the ion source, typically after being
separated by gas chromatography (GC-MS). The sample is vaporized in the heated inlet.

lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), which causes the ejection of an electron from the
molecule, forming a molecular ion (M*).[6][7]

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation
into smaller, charged fragments and neutral radicals.[8]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

The mass spectrum of 2-methoxy-carbanilide shows a molecular ion peak at m/z 242,
confirming its molecular weight. The fragmentation pattern provides valuable structural
information. A plausible fragmentation pathway is outlined below.
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Caption: Proposed fragmentation pathway for 2-methoxy-carbanilide.

o Formation of m/z 123 and 149: Cleavage of the C-N bond of the urea linkage can lead to the
formation of the [C7H7N20]* fragment (m/z 123) and the [CsHaN20]* fragment (m/z 149).

o Formation of m/z 93: The fragment at m/z 93 corresponds to the aniline radical cation,
formed by cleavage and rearrangement.

e Formation of m/z 77: The phenyl cation at m/z 77 is a common fragment in compounds
containing a benzene ring.

The fragmentation of substituted ureas can be complex, and multiple pathways may occur. The
study of the fragmentation of structurally similar benzoylurea insecticides indicates that
cleavage of the acyl-amine bond is a characteristic fragmentation pathway.[9]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of 2-
methoxy-carbanilide. The *H and 13C NMR spectra confirm the carbon-hydrogen framework,
the FT-IR spectrum identifies the key functional groups, and the mass spectrum confirms the
molecular weight and provides insights into the molecule's fragmentation. Together, these
techniques offer a robust and self-validating system for the structural elucidation and
identification of this compound, which is essential for its use in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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